Allyl methyl sulfone

Catalog No.
S1514625
CAS No.
16215-14-8
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl methyl sulfone

CAS Number

16215-14-8

Product Name

Allyl methyl sulfone

IUPAC Name

3-methylsulfonylprop-1-ene

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3

InChI Key

WOPDMJYIAAXDMN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC=C

Canonical SMILES

CS(=O)(=O)CC=C

The exact mass of the compound Allyl methyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403680. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyl methyl sulfone (CAS 16215-14-8) is an asymmetric, unsaturated organosulfur compound characterized by a highly polar sulfone core flanked by a polymerizable allyl group and a stable methyl group. In advanced industrial and procurement contexts, it is primarily sourced as a high-performance functional additive for non-aqueous electrolytes in lithium-ion batteries and as a specialized cross-linking monomer. Unlike saturated sulfones (such as dimethyl sulfone) that function merely as high-polarity bulk solvents, the terminal alkene in allyl methyl sulfone enables electrochemically or thermally initiated polymerization. This specific reactivity allows it to form robust, cross-linked solid electrolyte interphase (SEI) networks on electrode surfaces, making it a critical procurement material for stabilizing high-voltage, high-nickel, and cobalt-free battery chemistries.

Substituting allyl methyl sulfone with close structural analogs like divinyl sulfone (DVS) or methyl vinyl sulfone (MVS) frequently compromises system performance and cycle life. While DVS is a common industrial cross-linking agent, its symmetric dual-vinyl structure makes it overly reactive in electrochemical environments, leading to excessive polymerization and a thick, highly resistive SEI layer that impedes lithium-ion kinetics. Conversely, standard carbonate additives like vinylene carbonate (VC) often fail to provide sufficient oxidative stability at elevated voltages (>4.3V) or high temperatures. Allyl methyl sulfone’s asymmetric structure—combining a stable methyl group with a single polymerizable allyl group—provides precisely controlled cross-linking kinetics. This unique molecular architecture suppresses gas generation and improves long-term capacity retention significantly better than symmetric divinyl alternatives, making it practically non-interchangeable for advanced high-nickel cathode formulations [1].

High-Temperature Capacity Retention in High-Nickel Cells

In high-nickel and cobalt-free lithium-ion battery formulations, the addition of 1-7 wt% allyl methyl sulfone significantly enhances long-term cycling stability at elevated temperatures. Compared to unmodified baseline electrolytes, the incorporation of allyl methyl sulfone improves capacity retention after 500 cycles at 45°C from a baseline of 75-80% to 85-90% [1]. Furthermore, head-to-head patent evaluations demonstrate that allyl methyl sulfone outperforms divinyl sulfone in maintaining capacity over extended cycling due to its optimized, self-limiting polymerization behavior that prevents excessive interfacial resistance [2].

Evidence DimensionCapacity Retention (500 cycles at 45°C)
Target Compound Data85-90% retention
Comparator Or Baseline75-80% retention (unmodified baseline) / Inferior retention (divinyl sulfone)
Quantified Difference10 percentage point improvement over baseline
Conditions1C charge/discharge rate, 45°C, high-nickel/cobalt-free cathode full cells

Procuring allyl methyl sulfone directly extends the operational lifespan and thermal reliability of high-energy-density battery systems, reducing warranty risks for manufacturers.

Suppression of Parasitic Gas Generation

A critical failure mode in high-voltage batteries is the generation of gas due to the oxidative decomposition of the electrolyte at the cathode interface. Allyl methyl sulfone mitigates this by forming a protective polymer network on the particle surfaces during electrode drying and initial formation cycles. Quantitative measurements indicate that electrolytes formulated with allyl methyl sulfone reduce side reactions and overall gas generation volume by 30-40% compared to standard carbonate-based electrolytes [1].

Evidence DimensionGas Generation Volume
Target Compound Data30-40% reduction in gas volume
Comparator Or BaselineStandard carbonate electrolyte baseline
Quantified Difference30-40% decrease in parasitic gas evolution
ConditionsHigh-voltage cycling of high-nickel cathode materials

Reduced gas generation minimizes cell swelling and prevents catastrophic mechanical failure in pouch cells and prismatic battery formats, a critical procurement metric for EV battery safety.

First-Cycle Coulombic Efficiency (ICE) Enhancement

The formation of the initial SEI layer consumes active lithium, leading to irreversible capacity loss. Allyl methyl sulfone is reduced at an optimal potential to form a highly conductive and passivating layer before the bulk solvent degrades. In optimized formulations, the use of allyl methyl sulfone enhances the first-cycle Coulombic efficiency (ICE) from typical baseline values of 85-88% up to 90-93%, directly increasing the accessible energy density of the full cell [1].

Evidence DimensionFirst-Cycle Coulombic Efficiency (ICE)
Target Compound Data90-93% ICE
Comparator Or Baseline85-88% ICE (baseline electrolyte)
Quantified DifferenceUp to 5 percentage point increase in initial efficiency
ConditionsInitial battery formation cycles for high-nickel cathodes

Higher initial Coulombic efficiency translates directly to higher practical energy density and reduces the costly requirement for cathode over-sizing during cell manufacturing.

Electrochemical Reduction Potential for Targeted SEI Formation

For an SEI additive to be effective, it must reduce at a higher potential than the primary carbonate solvents (which typically reduce below 0.8 V vs Li/Li+). Cyclic voltammetry measurements confirm that allyl methyl sulfone has an onset reduction potential of 0.98 V vs Li/Li+. This allows it to preferentially decompose and polymerize on the anode surface, forming a protective barrier that prevents the continuous, parasitic reduction of the bulk electrolyte [1].

Evidence DimensionOnset Reduction Potential
Target Compound Data0.98 V vs Li/Li+
Comparator Or Baseline< 0.8 V vs Li/Li+ (standard carbonate solvents)
Quantified Difference~0.2 V earlier reduction onset
ConditionsCyclic voltammetry in half-cell vs Li/Li+ reference

A precise and early reduction potential ensures the additive activates first, dictating the chemistry and protective quality of the resulting SEI layer before bulk solvent degradation can occur.

Electrolyte Additive for High-Nickel and Cobalt-Free Cathodes

Driven by its proven ability to suppress gas generation by 30-40% and improve high-temperature capacity retention, allyl methyl sulfone is an optimal procurement choice for formulating advanced electrolytes used with NCA, NCM811, and emerging cobalt-free cathode materials. It forms a protective polymer network that mitigates transition metal dissolution and electrolyte oxidation at high voltages, outperforming symmetric alternatives like divinyl sulfone [1].

Functional Polymeric Binders for Silicon Anodes

Because of its polymerizable allyl group and flexible sulfone linkage, allyl methyl sulfone can be utilized as a cross-linking monomer in the synthesis of advanced functional binders. These cross-linked networks help accommodate the massive volumetric expansion (up to 280%) of silicon nanoparticles during lithiation, maintaining electrical contact and improving the Coulombic efficiency of next-generation silicon anodes [2].

Intermediate for Selective Sulfonylation in Organic Synthesis

Beyond electrochemical applications, the unique asymmetric reactivity of the allyl and methyl groups makes this compound a valuable building block in chemoinformatics and synthetic chemistry. It serves as a precursor for the preparation of complex allyl sulfones and alkenyl methyl sulfones via transition-metal catalyzed cross-coupling, avoiding the use of malodorous or highly toxic alternative reagents [3].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16215-14-8

Wikipedia

3-(Methylsulphonyl)-1-propene

Dates

Last modified: 08-15-2023

Explore Compound Types